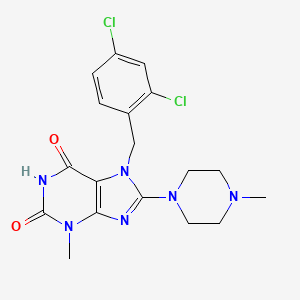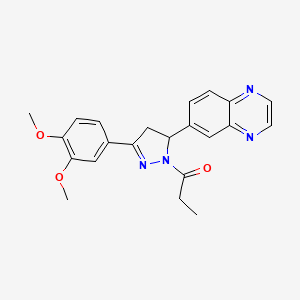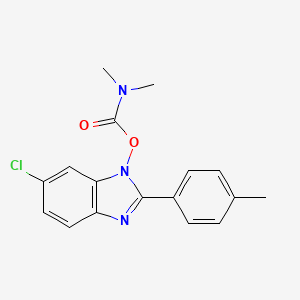![molecular formula C24H27NO B2390263 N-[4-(3-phényl-1-adamantyl)phényl]acétamide CAS No. 303797-28-6](/img/structure/B2390263.png)
N-[4-(3-phényl-1-adamantyl)phényl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features an adamantane core, which is known for its stability and unique structural properties, making it a valuable component in various fields of research and industry.
Applications De Recherche Scientifique
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The stability and unique properties of the adamantane core make it useful in the development of advanced materials and polymers
Mécanisme D'action
Target of Action
The primary target of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, an analog of paracetamol, is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in pain and inflammation signals.
Mode of Action
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide acts as a selective antagonist of the TRPA1 channel . This means it binds to the TRPA1 channel and inhibits its activity.
Biochemical Pathways
By inhibiting the TRPA1 channel, N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide can interrupt the transmission of pain signals . This can lead to a reduction in perceived pain .
Result of Action
The antagonistic action of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide on the TRPA1 channel results in analgesic properties , making it a potent pain reliever .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is suggested that this compound may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
The synthesis of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide typically involves the reaction of 3-phenyl-1-adamantylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane core or the phenyl rings are replaced with other groups. .
Comparaison Avec Des Composés Similaires
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties.
3-Phenyl-1-adamantane: Studied for its potential use in drug development.
Adamantyl analogues of paracetamol: Investigated for their analgesic properties
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide stands out due to its unique combination of the adamantane core and the phenylacetamide group, which may confer distinct biological and chemical properties.
Propriétés
IUPAC Name |
N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQCSCENNWMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2390181.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)


![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)




![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)

